molecular formula C20H29N3O3 B14795282 Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14795282
M. Wt: 359.5 g/mol
InChI Key: DKAWHBPJSALOPD-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: This step involves the addition of the (S)-2-aminopropanoyl group to the piperidine ring, often through amide bond formation.

    Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Cyclopropyl Carbamate: The final step involves the formation of the cyclopropyl carbamate moiety, typically through carbamation reactions using cyclopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A piperidine derivative used in the treatment of Alzheimer’s disease.

    Piperine: A naturally occurring piperidine alkaloid with various pharmacological properties.

    Evodiamine: Another piperidine alkaloid with potential anticancer activity.

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C20H29N3O3/c1-15(21)19(24)22-12-6-5-9-18(22)13-23(17-10-11-17)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3

InChI Key

DKAWHBPJSALOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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